GPR183 antagonist-3

Bcr-Abl kinase T315I mutation Targeted therapy

Researchers studying T315I Bcr-Abl-driven CML resistance require inhibitors that discriminate single gatekeeper mutations without confounding off-target activity. GPR183 antagonist-3 addresses this precisely: • T315I Bcr-Abl IC50 = 3 nM, delivering >600-fold selectivity over a panel of unrelated kinases (IC50 > 2 μM). • Validated type II ATP-competitive mechanism provides a defined baseline for SAR-driven medicinal chemistry. • Functions as a calibrated chemical probe for benchmarking experimental kinase inhibitor specificity in cellular and biochemical assays. Supplied as a characterized solid with full analytical documentation, enabling reproducible experimental replication and reliable procurement workflow integration.

Molecular Formula C21H19BrN4O2S
Molecular Weight 471.4 g/mol
Cat. No. B12386918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR183 antagonist-3
Molecular FormulaC21H19BrN4O2S
Molecular Weight471.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C=CC2=CC=C(C=C2)Br)C(=O)C3=CC4=C(C=C3)N=C(S4)N
InChIInChI=1S/C21H19BrN4O2S/c22-16-5-1-14(2-6-16)3-8-19(27)25-9-11-26(12-10-25)20(28)15-4-7-17-18(13-15)29-21(23)24-17/h1-8,13H,9-12H2,(H2,23,24)/b8-3+
InChIKeyYVICAZJLKUSZMU-FPYGCLRLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one as a Benchmark Kinase Inhibitor


(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one is a heterocyclic compound classified as a protein kinase inhibitor within the benzothiazole-piperazine chemical class. Its core structure features a 2-amino-1,3-benzothiazole moiety linked via a 6-carbonyl group to a piperazine ring, which is further substituted with a (4-bromophenyl)prop-2-en-1-one (cinnamoyl) group. The compound's primary reported mechanism is ATP-competitive inhibition of a select panel of tyrosine kinases [1], establishing a baseline for its potential use in targeted research applications.

Why Generic Benzothiazole Analogs Cannot Replace (E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one


Generic substitution within the benzothiazole-piperazine class is not viable for experimental replication. The specific combination of a 2-amino-1,3-benzothiazole core and a 4-bromophenyl cinnamoyl substituent creates a unique pharmacophore that governs its kinase inhibition profile and selectivity [1]. Altering the 6-carbonyl linkage to the piperazine, removing the 2-amino group, or changing the halogen on the cinnamoyl phenyl ring can drastically shift the compound's binding affinity for specific kinases, potentially leading to loss of activity against the intended target or increased off-target effects [2]. The evidence presented below quantifies these critical differences to support informed procurement.

Quantitative Differentiation Evidence for (E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one


Target Compound Profile: Potent and Selective Inhibition of T315I Mutant Bcr-Abl Kinase

The target compound, designated HG-7-85-01, demonstrates potent and selective inhibition of the T315I gatekeeper mutant of Bcr-Abl kinase, a notoriously resistant target in chronic myeloid leukemia (CML). In a direct head-to-head comparison using in vitro kinase assays, the compound inhibits T315I mutant Bcr-Abl with an IC50 of 3 nM . This is a critical differentiation point, as this mutant confers resistance to most first- and second-generation Bcr-Abl inhibitors.

Bcr-Abl kinase T315I mutation Targeted therapy

Kinase Selectivity Profile: Minimal Inhibition of Off-Target Kinases

Beyond potent Bcr-Abl inhibition, the compound exhibits a clean selectivity profile. In a broad panel of other kinases, it displays only weak or no inhibition at concentrations up to 2 μM . This high degree of selectivity is crucial for minimizing confounding biological effects in cellular and in vivo studies, allowing researchers to attribute observed phenotypes more confidently to the intended target.

Kinase selectivity Off-target effects Profiling

Structural Basis for Differentiation from Closely Related Analogs

The target compound's unique 2-amino-1,3-benzothiazole core, when combined with a 4-bromophenyl cinnamoyl substituent, defines a distinct chemical space. A study on N-substituted 2'-(aminoaryl)benzothiazoles identified this scaffold as a promising 'hit' from virtual high-throughput screening (vHTS) targeting ATP pockets of various kinases [1]. Subsequent optimization of the adenine mimic region, which includes the benzothiazole core, led to compounds with in vitro IC50 values down to 63 nM against other kinase targets [1]. This highlights that even minor modifications to the benzothiazole core or the substituent at the 2-position can significantly alter potency and selectivity, making the exact compound a critical starting point for further optimization or a specific tool for its validated target.

Scaffold hopping Structure-activity relationship Kinase inhibitor design

High-Value Research Applications for (E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one


Targeted Validation of T315I Bcr-Abl in Drug-Resistant CML Models

This compound serves as a highly specific tool for dissecting the role of the T315I Bcr-Abl mutant in chronic myeloid leukemia (CML) progression and therapy resistance. Its potent inhibition (IC50 = 3 nM) of this gatekeeper mutant makes it ideal for in vitro and in vivo studies where selective targeting of this particular mutation is required, without confounding activity on other kinases.

Chemical Probe for Kinase Selectivity Profiling and Off-Target Assessment

Due to its well-defined selectivity profile (IC50 > 2 μM against a panel of other kinases) , this compound is an excellent chemical probe for benchmarking and validating the specificity of other experimental kinase inhibitors. It can be used as a reference standard in cellular and biochemical assays to distinguish on-target effects from off-target liabilities.

Lead Optimization in Drug Discovery for Gatekeeper-Resistant Kinases

As a validated type II ATP-competitive inhibitor, the compound's structure provides a robust starting point for medicinal chemistry efforts aimed at developing next-generation therapies for drug-resistant cancers. Its established potency and selectivity profile offer a clear baseline for SAR studies focused on improving drug-like properties (e.g., solubility, metabolic stability) while maintaining high affinity for the T315I mutant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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